Loxoprofen Ring-opening Impurity is a significant degradation product of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for treating pain and inflammation, particularly in musculoskeletal conditions. This impurity arises during the synthesis or degradation of Loxoprofen and is crucial for assessing the drug's stability and quality. The impurity is particularly relevant in the context of pharmaceutical manufacturing and quality control, where it serves as a reference standard due to its prevalence as a process impurity in the production of Loxoprofen sodium, the drug's sodium salt form .
The compound is derived from Loxoprofen, which is marketed under various trade names globally. It is synthesized through a series of chemical reactions that involve esterification, rearrangement, and oxidation processes . The impurity's formation is essential for understanding the degradation pathways of Loxoprofen, which can affect its efficacy and safety.
The synthesis of Loxoprofen Ring-opening Impurity typically involves several key steps:
The synthetic route emphasizes efficiency by avoiding hazardous reagents and utilizing readily available materials. This method enhances yield while simplifying purification processes, making it suitable for large-scale production .
Loxoprofen Ring-opening Impurity is characterized by its molecular structure that results from the aforementioned synthetic processes. Its molecular formula is , with a molecular weight of approximately 246.30 g/mol . The compound features a six-membered lactone ring that undergoes hydrolytic ring opening.
Loxoprofen Ring-opening Impurity participates in various chemical reactions, including:
Common reagents used in these reactions include oxidants for both the Baeyer-Villiger rearrangement and oxidation steps, alongside strong alkali solutions for the ring-opening reaction. Organic solvents are typically employed to facilitate the dissolution of reactants and intermediates.
The mechanism through which Loxoprofen Ring-opening Impurity affects biological systems revolves around its role as a degradation product of Loxoprofen itself. As Loxoprofen is metabolized into its active trans-alcohol form, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of inflammatory mediators like prostaglandins . Understanding this mechanism aids in evaluating how impurities may influence drug efficacy and safety.
Loxoprofen Ring-opening Impurity exhibits specific physical properties that are critical for its characterization:
Key chemical properties include:
Loxoprofen Ring-opening Impurity has several scientific applications:
The Loxoprofen Ring-opening Impurity is formally identified as C₁₅H₁₈O₅ with a molecular weight of 278.30 g/mol and CAS Registry Number 1091621-61-2. It bears the PubChem CID 141496926, with structural registration dating to December 2019 and updated as recently as February 2025. This compound is cataloged under diverse identifiers across chemical databases: VC0105242 (VulcanChem), S1798253 (Smolecule), and AE22162 (A2BChem), reflecting its importance in pharmaceutical analysis [1] [3] [8].
Table 1: Key Identifiers of Loxoprofen Ring-opening Impurity
Parameter | Value |
---|---|
CAS Registry Number | 1091621-61-2 |
Molecular Formula | C₁₅H₁₈O₅ |
Molecular Weight | 278.30 g/mol |
PubChem CID | 141496926 |
SMILES | CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |
InChI Key | InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |
The systematic IUPAC name for this impurity is 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid, describing its linear chain featuring a ketone flanked by two carboxylic acid termini. Common synonyms include:
The impurity's structure contains three key functional elements:
The ring-opened structure fundamentally differs from loxoprofen's fused cyclopentanone-propionic acid architecture. This linearization eliminates the chiral center present in loxoprofen but introduces greater conformational flexibility. The XLogP3 value of 1.4 indicates moderate hydrophobicity, impacting its solubility profile and HPLC retention behavior [1] [4].
Loxoprofen Ring-opening Impurity primarily forms via Baeyer-Villiger oxidation of the parent drug's cyclopentanone ring under oxidative conditions, followed by hydrolysis. This reaction pathway is catalyzed by peroxides, light, or trace metals during manufacturing or storage. Studies confirm its generation during forced degradation of loxoprofen sodium under:
The impurity serves as a stability indicator because its concentration increases with drug product aging. Unlike loxoprofen's active trans-alcohol metabolite, this impurity lacks therapeutic activity due to its inability to fit the cyclooxygenase (COX) enzyme active site. Its presence above thresholds may signal compromised product quality [1] [9].
Table 2: Comparative Analysis of Loxoprofen and Related Compounds
Compound | Key Structural Features | Functional Groups | Biological Relevance |
---|---|---|---|
Loxoprofen (Parent) | Cyclopentanone ring | 1 carboxylic acid, 1 ketone | Prodrug requiring activation |
Ring-opening Impurity | Linear chain with ketone | 2 carboxylic acids, 1 ketone | Pharmacologically inactive |
Trans-alcohol Metabolite | Reduced cyclopentanol ring | 1 carboxylic acid, 1 alcohol | Active COX inhibitor |
2-(4-((2-Cyclopentanone)methyl)phenyl)propionic Acid | Precursor structure | 1 carboxylic acid, 1 ketone | Synthetic intermediate |
Two patent-published methods dominate industrial production:
Baeyer-Villiger Oxidation Route (CN114436824A):
Alternative Alkaline Hydrolysis Route (CN107353195B):
Both routes employ ring expansion-oxidation strategies, with the Baeyer-Villiger method offering superior yield and scalability. Critical process parameters include temperature control (±2°C), pH adjustment precision (±0.2 units), and stoichiometric balance of oxidants [1] [7].
Crude impurity is purified through:
Key quality attributes for reference standards include:
Certified reference materials undergo rigorous testing via orthogonal methods: HPLC-UV, NMR (¹H/¹³C), and mass spectrometry to confirm structure and purity [1] [7] [10].
Table 4: Industrial Synthesis Method Comparison
Parameter | Baeyer-Villiger Route | Alkaline Hydrolysis Route |
---|---|---|
Starting Material | 2-(4-((2-Cyclopentanonyl)methyl)phenyl)propionic acid | Methyl p-bromomethylisophenylpropionate + 2-Methoxycarbonylcyclopentanone |
Key Reagents | H₂O₂, Ac₂O, H₂SO₄ | NaOMe, NaOH, NaOCl |
Critical Conditions | 10-20°C, pH 5-6 during workup | 0-5°C condensation, reflux hydrolysis |
Yield | 68-72% | 60-65% |
Scalability | Suitable for >100kg batches | Limited to <50kg batches |
HPLC-UV Method (ICH-Validated):
HPTLC-Densitometric Method:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0